(S)-2-Ethylhexanoic acid sodium salt

Developmental toxicology Chiral safety profiling Environmental pollutant metabolism

(S)-2-Ethylhexanoic acid sodium salt (CAS 139889-57-9) is the enantiopure sodium carboxylate of the chiral, branched-chain fatty acid 2-ethylhexanoic acid. It functions as a surfactant, acid scavenger, and catalyst precursor.

Molecular Formula C8H15NaO2
Molecular Weight 166.19 g/mol
CAS No. 139889-57-9
Cat. No. B8253874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Ethylhexanoic acid sodium salt
CAS139889-57-9
Molecular FormulaC8H15NaO2
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].[Na+]
InChIInChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1
InChIKeyVYPDUQYOLCLEGS-FJXQXJEOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-Ethylhexanoic Acid Sodium Salt (CAS 139889-57-9) Demands Enantiopure Specification in Research and Industrial Procurement


(S)-2-Ethylhexanoic acid sodium salt (CAS 139889-57-9) is the enantiopure sodium carboxylate of the chiral, branched-chain fatty acid 2-ethylhexanoic acid. It functions as a surfactant, acid scavenger, and catalyst precursor . Unlike the widely available racemic sodium 2-ethylhexanoate (CAS 19766-89-3), the (S)-enantiomer exhibits distinct biological and physicochemical properties that alter its suitability for pharmaceutical, toxicological, and catalytic applications [1].

Enantiomer-Dependent Toxicity and Pharmacokinetics Preclude Simple Substitution of (S)-2-Ethylhexanoic Acid Sodium Salt with Racemic or (R)-Forms


The (S)- and (R)-enantiomers of 2-ethylhexanoic acid sodium salt differ fundamentally in teratogenic potency, peroxisome proliferation induction, and elimination kinetics [1]. These differences are not attributable to differential embryo exposure but arise from stereospecific interactions with chiral biological targets [2]. Consequently, racemic sodium 2-ethylhexanoate cannot serve as a functional substitute for the (S)-enantiomer in applications where developmental safety, peroxisomal activation, or defined pharmacokinetic profiles are critical selection criteria [1].

Quantifiable Differentiation of (S)-2-Ethylhexanoic Acid Sodium Salt (CAS 139889-57-9) Against Comparators


Zero Teratogenicity of (S)-Enantiomer Versus 59% Exencephaly Rate for (R)-Enantiomer in a Standard Murine Model

In a direct head-to-head study, aqueous solutions of the sodium salts of (S)-, (R)-, and racemic 2-ethylhexanoic acid were administered to pregnant NMRI mice (500 mg/kg i.p., Gestation Days 7-8) [1]. (S)-EHXA produced no teratogenic or embryotoxic response, whereas (R)-EHXA induced exencephaly in 59% of living fetuses; the racemate produced an intermediate rate of 32% [1].

Developmental toxicology Chiral safety profiling Environmental pollutant metabolism

(S)-Enantiomer Is 1.6-Fold More Potent Peroxisome Proliferator Than (R)-Enantiomer In Vitro

In a comparative in vitro study, cultured hepatocyte monolayers were incubated for 3 days with individual enantiomers and the racemate [1]. The (S)-enantiomer was the more potent inducer of peroxisomal palmitoyl-CoA oxidase (eutomer), with a eudismic ratio of approximately 1.6 relative to the (R)-enantiomer [1]. The racemic mixture exhibited intermediate potency [1].

Peroxisome proliferation Hepatocyte metabolism Plasticizer toxicology

Approximately 10% Lower Systemic Exposure (AUC) for (S)-Enantiomer Compared to (R)-Enantiomer in Murine Pharmacokinetics

Pharmacokinetic analysis following multiple-dose administration of enantiomerically pure sodium salts (>99.8% optical purity) in mice demonstrated that peak concentrations (Cmax) were approximately equivalent for both enantiomers and reached within 15 min, but the AUC for the (R)-enantiomer was approximately 10% higher than for the (S)-enantiomer in maternal plasma, muscle, and embryo compartments, attributed to slightly slower elimination of the (R)-antipode [1].

Enantioselective pharmacokinetics AUC comparison Elimination kinetics

Biosynthetic Preference for (R)-Enantiomer by Cytochrome P450cam Results in Lower Natural Abundance of (S)-Form

Enzymatic oxidation of racemic 2-ethylhexanol by cytochrome P450cam (CYP101) produces 50% more (R)-2-ethylhexanoic acid than (S)-2-ethylhexanoic acid, demonstrating inherent stereoselectivity favoring the (R)-enantiomer [1]. This biosynthetic bias implies that the (S)-enantiomer is not naturally enriched and must be accessed through dedicated asymmetric chemical synthesis or chiral resolution.

Enantioselective biosynthesis Cytochrome P450 Chiral availability

Procurement-Driven Application Scenarios for (S)-2-Ethylhexanoic Acid Sodium Salt (CAS 139889-57-9)


Enantiomer-Specific Developmental Toxicology Reference Standard and Metabolite Tracing

The zero teratogenicity of the (S)-enantiomer at 500 mg/kg in the mouse model justifies its use as a negative control or safety reference in developmental toxicity screening of branched-chain carboxylic acids. Procurement of enantiopure material is essential for metabolomic tracing of plasticizer exposure, where chiral signatures distinguish exposure sources.

Precision Peroxisome Proliferation Research Tool for PPAR Pathway Studies

Given that the (S)-enantiomer is the eutomer for peroxisome proliferation with a eudismic ratio of ~1.6 , it serves as the more potent tool compound for activating PPARα-driven pathways in hepatocyte and in vivo models, reducing the dose required to achieve a given pharmacodynamic effect compared to the racemate.

Synthesis of Enantiopure Metal 2-Ethylhexanoate Catalysts for Asymmetric Reactions

Enantiopure sodium (S)-2-ethylhexanoate serves as a chiral carboxylate precursor for preparing enantiomerically pure metal catalysts (e.g., Co, Mn, Ce complexes) used in asymmetric oxidations and polymerizations . Racemic sodium 2-ethylhexanoate cannot deliver the chiral induction needed for asymmetric catalytic processes.

Pharmaceutical Salt-Forming Agent Requiring Reduced Developmental Hazard Profile

When sodium 2-ethylhexanoate is used as a salt-forming counterion in antibiotic manufacturing (e.g., β-lactam sodium salts), the (S)-enantiomer offers a teratogenicity-free profile unlike the (R)-enantiomer (59% exencephaly in mice) , reducing regulatory toxicological concern for residual carryover into active pharmaceutical ingredients.

Quote Request

Request a Quote for (S)-2-Ethylhexanoic acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.